molecular formula C16H23N3O B2544277 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol CAS No. 917203-72-6

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B2544277
CAS No.: 917203-72-6
M. Wt: 273.38
InChI Key: ORIAXSJSLQCKJW-UHFFFAOYSA-N
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Description

The compound 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-ol (CAS: 912764-06-8, MFCD08741850) is a tricyclic diazatricyclo derivative with a hydroxyl group at position 6 and a 4-aminophenyl substituent at position 2. Its molecular formula is C₁₆H₂₃N₃O (MW: 273.38), and it is reported to have a purity >90% . The hydroxyl and amino groups enhance polarity, suggesting applications in medicinal chemistry or materials science.

Properties

IUPAC Name

2-(4-aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-3-5-12(17)6-4-11/h3-6,13-14,20H,7-10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIAXSJSLQCKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps. One common method starts with the reaction of 4-aminobenzonitrile with trifluoromethanesulfonic acid in dichloromethane under nitrogen protection for 24 hours . The resulting product is then treated with sodium hydroxide to precipitate the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for larger volumes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with cellular membranes, altering their permeability and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tricyclic Core

5,7-Diphenyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one (CAS 19066-35-4)
  • Structure: Replaces the 4-aminophenyl group with phenyl groups at positions 5 and 5. The hydroxyl group is substituted with a ketone.
  • Properties: The phenyl groups increase hydrophobicity, while the ketone reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
  • Key Data :

    Property Value
    Molecular Formula C₂₀H₂₀N₂O
    Molecular Weight 304.39
    Functional Groups Ketone, Phenyl
2-(4-Nitrophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one (CAS 302589-37-3)
  • Structure: Features a nitro group at the para position of the phenyl ring instead of an amino group.
2-(2-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one
  • Structure: Amino group at the ortho position of the phenyl ring.
  • Properties : Positional isomerism may sterically hinder interactions with biological targets or materials compared to the para-substituted target compound .

Functional Group Modifications

5,7-Diphenyl-1,3-diazadamantan-6-ol (CAS 3576-75-8)
  • Structure : Retains the hydroxyl group but replaces methyl groups with phenyls.
  • Properties : Increased aromaticity may enhance π-π stacking interactions, while phenyl groups reduce solubility in polar solvents .
2-Cyclohexyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one (CAS 313702-89-5)
  • Structure: Substitutes the 4-aminophenyl group with a cyclohexyl moiety.
  • Properties : The bulky cyclohexyl group may improve lipid solubility but reduce target specificity due to steric effects .

Heterocyclic and Indole-Based Analogs

2-(5-Methoxy-1,2-dimethylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one (CAS 134828-32-3)
  • Structure: Replaces the 4-aminophenyl group with a methoxy-indolyl substituent.
2-(1-Ethyl-2-methylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one (CAS 698980-57-3)
  • Structure : Features an ethyl-methyl indole substituent.
  • Properties : Increased steric bulk may reduce metabolic clearance compared to the target compound .

Comparative Analysis Table

Compound (CAS) Substituents Functional Groups Molecular Weight Key Properties
Target (912764-06-8) 4-Aminophenyl, Methyl, Hydroxyl NH₂, OH 273.38 High polarity, hydrogen-bonding capacity
19066-35-4 Phenyl, Methyl, Ketone C=O 304.39 Hydrophobic, stable
302589-37-3 4-Nitrophenyl, Methyl, Ketone NO₂, C=O 323.34 Electron-deficient, reactive
313702-89-5 Cyclohexyl, Methyl, Ketone C=O 262.39 Bulky, lipophilic
134828-32-3 Indolyl, Methoxy, Methyl OCH₃ 323.43 Aromatic, lipophilic

Biological Activity

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is a complex organic compound that belongs to the class of diazatricyclo compounds. This compound exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C16H23N3OC_{16}H_{23}N_{3}O with a molecular weight of approximately 273.38 g/mol. Its structure consists of a tricyclic framework that includes nitrogen atoms, which may contribute to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC16H23N3O
Molecular Weight273.38 g/mol
CAS Number917203-72-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound may modulate cellular pathways, influencing processes such as cell proliferation and apoptosis.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit antitumor properties by mechanisms such as DNA intercalation and inhibition of cell cycle progression. For instance, studies on related phenoxazine derivatives have shown dose-dependent inhibition of cell proliferation in cancer cell lines .

Study on Related Compounds

A study focused on a phenoxazine derivative demonstrated significant antitumor effects through mechanisms distinct from traditional chemotherapeutics like actinomycin D. The compound inhibited the proliferation of human epidermoid carcinoma cells and induced cell cycle arrest . This suggests that similar mechanisms may be explored for this compound.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications . Key reactions include:

  • Oxidation : Utilizing agents like potassium permanganate.
  • Reduction : Using sodium borohydride or lithium aluminum hydride.

These reactions are essential for modifying the compound's structure to enhance its biological activity.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that variations in functional group positioning can significantly affect biological properties:

Compound Name Molecular Formula Unique Features
2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1]decane-6-oneC16H21N3ODifferent amino group position
5,7-Dimethyl-1,3-diazaadamantan-6-oneC14H18N2Simpler structure with different nitrogen arrangement
2-(2-Aminophenyl)-5-methyl-1,3-diazatricyclo[3.3.1]decane-6-oneC15H19N3OVariation in methyl substitution

Q & A

Q. What are the recommended synthetic routes for 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol, and how do structural analogs inform its synthesis?

Methodological Answer: The synthesis of tricyclic diaza compounds often involves cyclocondensation reactions, as seen in structurally similar analogs like 2-(1-benzyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-amine ( ). Key steps include:

Core scaffold formation : Use of bicyclic amines or ketones as precursors, followed by ring-closing reactions with aminophenyl derivatives.

Functionalization : Methylation at C5 and C7 positions via alkylation or reductive amination.

Substituent introduction : Coupling 4-aminophenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
Structural analogs (e.g., ) suggest that steric hindrance from the tricyclic system requires optimized catalysts (e.g., Pd/C for hydrogenation) and mild conditions to preserve the amine group.

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical?

Methodological Answer: Characterization should include:

  • Spectral Analysis :
    • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and stereochemistry ().
    • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., molecular formula C₁₉H₂₄N₃O).
  • Hydrogen Bonding : LogD (pH 5.5) calculations (e.g., : LogD = 1.98) predict solubility and bioavailability.
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition points.

Q. Table 1: Key Physicochemical Properties

PropertyValue/TechniqueSource
Molecular Weight~323.42 g/mol (calculated)
H-Bond Donors/Acceptors1 donor, 3 acceptors
LogD (pH 5.5)~2.0 (predicted)

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound, and how do structural variations impact target binding?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or oxidoreductases) based on the aminophenyl moiety’s electron-rich nature ().
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups at C5/C7) with bioactivity using descriptors like topological polar surface area (TPSA) ().
  • MD Simulations : Assess stability of the tricyclic core in biological membranes, leveraging data from analogs with indole substituents ().

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions in NMR or MS data may arise from:

Dynamic Stereochemistry : Use variable-temperature NMR to detect conformational changes (e.g., chair-flip in the tricyclic system).

Impurity Interference : Employ preparative HPLC () or recrystallization to isolate pure enantiomers.

Isotopic Patterns : Compare experimental MS isotopic distributions with theoretical values (e.g., using software like MZmine).

Q. What experimental designs are recommended for assessing environmental fate, as per regulatory frameworks?

Methodological Answer: Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL, ):

Abiotic Degradation : Test hydrolysis/photolysis under varying pH and UV conditions.

Biotic Transformation : Use soil microcosms to study microbial metabolism.

Ecotoxicity : Evaluate effects on model organisms (e.g., Daphnia magna) via OECD guidelines.

Q. Table 2: Key Environmental Parameters

ParameterMethodReference
Hydrolysis Half-lifepH 7, 25°C; HPLC monitoring
Log KowShake-flask method
EC50 (Daphnia magna)48-hour acute toxicity assay

Q. How do stereochemical variations in the tricyclic core influence pharmacological activity?

Methodological Answer:

  • Enantiomer Separation : Use chiral columns (e.g., Chiralpak IA) to isolate (5S,7R) and (5R,7S) configurations ().
  • Activity Comparison : Test enantiomers in vitro (e.g., enzyme inhibition assays) to correlate stereochemistry with potency. Analog studies () show that axial methyl groups enhance binding to hydrophobic pockets.

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